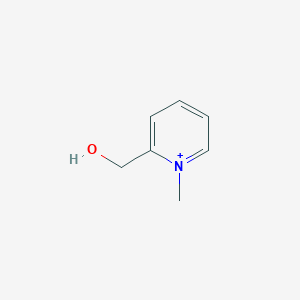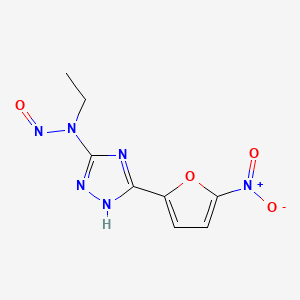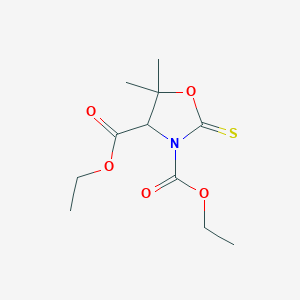
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an oxazolidine ring and a thioxo group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester typically involves the reaction of diethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazolidine ring. The thioxo group is introduced by reacting the intermediate with a sulfur-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A commonly used malonic ester with similar reactivity.
Ethyl acetoacetate: Another β-keto ester with comparable synthetic applications.
Thiobarbituric acid derivatives: Compounds with a thioxo group and similar biological activities.
Uniqueness
3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester is unique due to its oxazolidine ring structure combined with the thioxo group, which imparts distinct reactivity and biological properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propiedades
Número CAS |
50684-91-8 |
|---|---|
Fórmula molecular |
C11H17NO5S |
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
diethyl 5,5-dimethyl-2-sulfanylidene-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H17NO5S/c1-5-15-8(13)7-11(3,4)17-10(18)12(7)9(14)16-6-2/h7H,5-6H2,1-4H3 |
Clave InChI |
VKNAKFKUCQHPAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(OC(=S)N1C(=O)OCC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
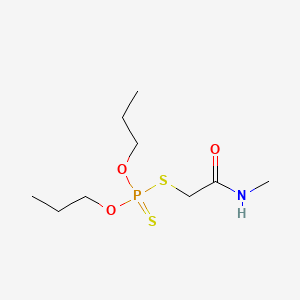
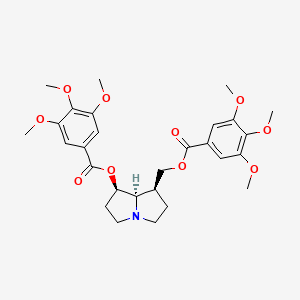
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
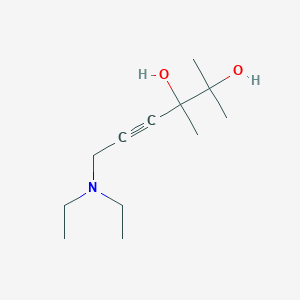
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
